UPF 1069 is classified as a small molecule pharmaceutical compound, specifically a PARP inhibitor. It demonstrates a modest preference for PARP-2 over PARP-1, with reported inhibitory concentrations (IC50) of approximately 0.3 µM for PARP-2 and 8 µM for PARP-1 . This selectivity makes it a valuable tool in both research and potential therapeutic applications.
The synthesis of UPF 1069 involves several steps typical of organic chemistry processes, focusing on the construction of isoquinolinone derivatives. The detailed methodology includes:
The exact synthetic pathway details are often proprietary but generally follow established organic synthesis protocols .
UPF 1069 features a complex molecular structure characterized by an isoquinolinone framework. Key aspects include:
The three-dimensional conformation of UPF 1069 allows it to fit into the active site of PARP-2, facilitating selective inhibition .
UPF 1069 participates in several significant chemical reactions relevant to its function as a PARP inhibitor:
The mechanism by which UPF 1069 exerts its effects involves:
This duality in action underscores the compound's potential therapeutic applications in neuroprotection and cancer treatment.
UPF 1069 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for formulation development and determining appropriate administration routes in potential therapeutic applications .
UPF 1069 has several significant applications in scientific research and potential clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2